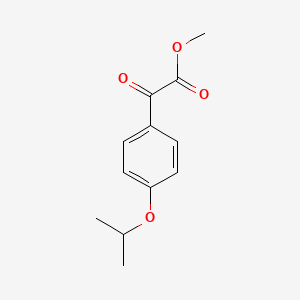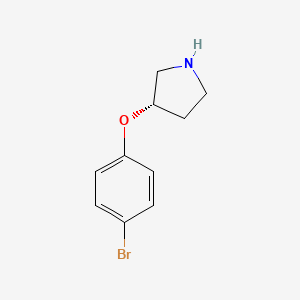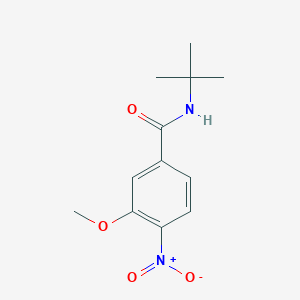
6,6-Dimethyl-1-heptene
Vue d'ensemble
Description
6,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene characterized by a double bond between the first and second carbon atoms and two methyl groups attached to the sixth carbon atom. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-heptene can be achieved through various methods. One common approach involves the hydrolysis of (E)-1,3-dichloropropene under alkaline conditions to produce (E)-1-hydroxy-3-chloropropylene. This intermediate then undergoes a Sonogashira coupling reaction with tert-butyl acetylene in the presence of palladium catalysts and organic amines to yield (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-alkyne. Finally, this compound is chlorinated using a non-polar solvent and a chlorination agent to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of specialized chlorination reagents, such as Vilsimeier salt, helps in achieving a high trans/cis ratio and minimizes the formation of isomers, thus enhancing the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using reagents like osmium tetroxide or potassium permanganate.
Reduction: Hydrogenation of this compound can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 6,6-dimethyl-1-chloroheptene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation agents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 6,6-Dimethylheptane.
Substitution: 6,6-Dimethyl-1-chloroheptene and similar halogenated derivatives.
Applications De Recherche Scientifique
6,6-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1-heptene depends on the specific reactions it undergoes. For instance, during oxidation, the double bond in the molecule reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the oxidizing agent, leading to the formation of a metallocyclic intermediate in the case of osmium tetroxide .
Comparaison Avec Des Composés Similaires
1-Heptene: A straight-chain alkene with a similar molecular formula but without the branched structure.
2,6-Dimethyl-1-heptene: Another branched alkene with the double bond located at a different position.
6,6-Dimethyl-2-heptene: A positional isomer with the double bond between the second and third carbon atoms.
Uniqueness: 6,6-Dimethyl-1-heptene is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. The presence of two methyl groups at the sixth carbon atom significantly influences its steric and electronic characteristics, making it a valuable compound in various chemical reactions and industrial applications .
Propriétés
IUPAC Name |
6,6-dimethylhept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQRLACJJQXBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














